molecular formula C7H11ClO B13944176 2,2,3-Trimethylcyclopropane-1-carbonyl chloride CAS No. 34909-61-0

2,2,3-Trimethylcyclopropane-1-carbonyl chloride

Cat. No.: B13944176
CAS No.: 34909-61-0
M. Wt: 146.61 g/mol
InChI Key: NSRPQPHWALBONJ-UHFFFAOYSA-N
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Description

2,2,3-Trimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative with a carbonyl chloride functional group. Cyclopropane rings are known for their high ring strain, which influences reactivity and stability. This compound is typically used in organic synthesis as an acylating agent or intermediate for pharmaceuticals and agrochemicals.

Properties

CAS No.

34909-61-0

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

2,2,3-trimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C7H11ClO/c1-4-5(6(8)9)7(4,2)3/h4-5H,1-3H3

InChI Key

NSRPQPHWALBONJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(C)C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of Alkenes with Carbene Precursors

One common approach to generate the cyclopropane ring is the cyclopropanation of suitably substituted alkenes using carbenoid reagents such as diazo compounds or haloformates. For example, the reaction of 2,3-dimethyl-2-butene with carbene sources under catalytic conditions can yield 2,2,3-trimethylcyclopropane derivatives.

Isomerization and Catalytic Ring Contraction

According to Russian Chemical Reviews, acetylcyclopropane derivatives can be synthesized via catalytic isomerization of ketoalcohols or esters using transition metal oxides or zeolites as catalysts. This method can be adapted to synthesize substituted cyclopropane carboxylic acids by appropriate choice of starting materials and catalysts. The efficiency depends on parameters such as temperature, catalyst type, and contact time, with yields up to 65% reported for related systems.

Conversion of Carboxylic Acid to Acid Chloride

The key step to obtain 2,2,3-trimethylcyclopropane-1-carbonyl chloride is the chlorination of the corresponding carboxylic acid. Common reagents and conditions include:

Chlorinating Agent Typical Conditions Notes on Yield and Purity
Thionyl chloride (SOCl₂) Reflux, often with catalytic DMF High yields; gaseous SO₂ and HCl byproducts facilitate removal
Oxalyl chloride ((COCl)₂) Room temperature to reflux, often with catalytic DMF Mild conditions; good yields; byproducts CO and CO₂
Phosphorus pentachloride (PCl₅) Room temperature to reflux Effective but harsher; can lead to side reactions

The reaction mechanism involves nucleophilic substitution at the carboxyl group, replacing the hydroxyl with a chloride atom.

Specific Literature Examples and Data

While direct literature on 2,2,3-trimethylcyclopropane-1-carbonyl chloride is limited, analogous cyclopropane acid chlorides provide valuable insights.

Synthesis via Acid Chloride Formation from Cyclopropanecarboxylic Acids

In a study on 2-bromo- and 2,2-dibromocyclopropanecarboxylic acids, treatment with methyl lithium followed by chlorination yielded acid chlorides in moderate to good yields (20–70%) depending on temperature and substituents. This suggests that halogenated cyclopropane acids can be converted efficiently to acid chlorides under controlled conditions.

Use of Lithium Enolate Intermediates

Russian Chemical Reviews describes the deprotonation of acetylcyclopropane with strong bases such as lithium diisopropylamide (LDA), sodium amide (NaNH₂), or potassium hydride (KH) to form lithium enolates. Subsequent reaction with chlorinating agents like isobutyl chlorocarbonate or trimethylsilyl chloride (Me₃SiCl) affords enol carbonates or esters, which can be intermediates toward acid chlorides. This approach can be adapted for 2,2,3-trimethylcyclopropane derivatives.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
Catalytic isomerization of ketoalcohols/esters Ketoalcohol or ester precursors Zeolites or transition metal oxides; 150–250 °C Up to 65% Efficient for acetylcyclopropane analogs
Cyclopropanation of substituted alkenes 2,3-Dimethyl-2-butene + carbene source Diazomethane or haloformates; metal catalyst Variable Forms 2,2,3-trimethylcyclopropane ring
Acid chloride formation from carboxylic acid 2,2,3-Trimethylcyclopropane-1-carboxylic acid SOCl₂ or (COCl)₂, reflux or RT, catalytic DMF 70–90% (typical) Standard chlorination step
Lithium enolate intermediate route Acetylcyclopropane derivatives LDA, Me₃SiCl or isobutyl chlorocarbonate 60–80% Enables regioselective functionalization

Research Discoveries and Notes

  • The catalytic isomerization method allows for relatively high yields of substituted cyclopropane acids, which can be precursors to acid chlorides.
  • The use of lithium enolates derived from cyclopropane ketones or acids provides regioselective access to functionalized derivatives, which can be converted to acid chlorides or other acyl derivatives.
  • The acid chloride formation step is well-established and typically high-yielding, but care must be taken to avoid ring opening or rearrangement due to the strain in the cyclopropane ring.
  • No direct, large-scale industrial synthesis of 2,2,3-trimethylcyclopropane-1-carbonyl chloride is reported, indicating that this compound is mainly prepared on a laboratory scale using the above methods.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3-Trimethylcyclopropane-1-carboxylic acid and hydrogen chloride.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions to form esters, amides, and thioesters, respectively.

    Hydrolysis: Water or aqueous bases can be used to hydrolyze the compound.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

Major Products Formed:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Thioesters: Formed by reaction with thiols.

    2,2,3-Trimethylcyclopropane-1-carboxylic acid: Formed by hydrolysis.

Scientific Research Applications

2,2,3-Trimethylcyclopropane-1-carbonyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylcyclopropane-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also participate in ring-opening reactions, where the cyclopropane ring is cleaved by electrophiles, resulting in the formation of open-chain compounds.

Comparison with Similar Compounds

Limitations of Available Evidence

Key gaps include:

  • Experimental Data: No kinetic, thermodynamic, or toxicological studies are cited.
  • Structural Analogs : Comparisons rely on indirect inferences from benzenesulfonyl chlorides () and chlorinated propanes (–8), which differ significantly in structure and function.

Recommendations for Future Research

Reactivity Studies : Investigate hydrolysis rates and nucleophilic substitution mechanisms under varying conditions.

Toxicological Profiling : Conduct in vitro assays to assess cytotoxicity and environmental impact.

Comparative Synthesis : Explore synthetic routes for cyclopropane-based acyl chlorides vs. linear chlorinated compounds.

Biological Activity

2,2,3-Trimethylcyclopropane-1-carbonyl chloride (CAS No. 34909-61-0) is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopropane structure, has shown promise in various biological assays, indicating its potential as a pharmaceutical agent.

  • Molecular Formula : C7H11ClO
  • Molecular Weight : 146.62 g/mol
  • IUPAC Name : 2,2,3-trimethylcyclopropane-1-carbonyl chloride

The biological activity of 2,2,3-trimethylcyclopropane-1-carbonyl chloride is primarily attributed to its ability to interact with specific biological targets. The carbonyl chloride functional group is known for its reactivity with nucleophiles, which may lead to the formation of covalent bonds with amino acids in proteins. This interaction can potentially inhibit enzyme activity or alter protein function.

Anti-inflammatory Effects

Cyclopropane derivatives have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Research Findings : In vitro studies suggest that compounds with similar structures can reduce the production of inflammatory mediators in macrophages .

Cytotoxicity

The cytotoxic effects of 2,2,3-trimethylcyclopropane-1-carbonyl chloride have been evaluated in cancer cell lines.

  • Findings : Preliminary assays indicate that at certain concentrations, this compound can induce apoptosis in human cancer cells, although further research is needed to elucidate the precise mechanisms involved .

Toxicological Profile

Understanding the safety profile of 2,2,3-trimethylcyclopropane-1-carbonyl chloride is crucial for its potential therapeutic applications. Current data suggest:

  • Acute Toxicity : Limited data indicate low acute toxicity in animal models; however, detailed toxicological studies are warranted to assess chronic exposure risks and environmental impact .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
CytotoxicityInduction of apoptosis in cancer cells

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